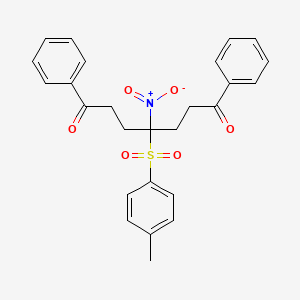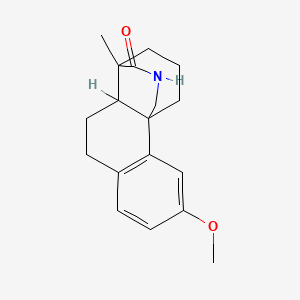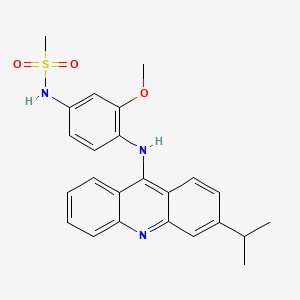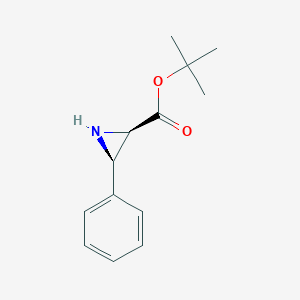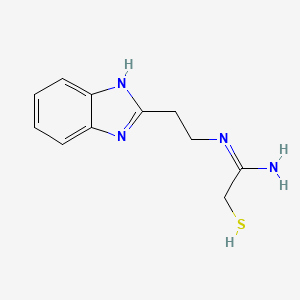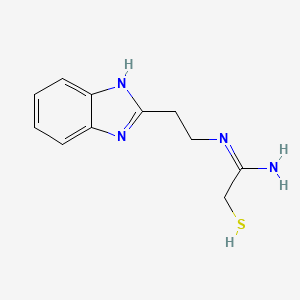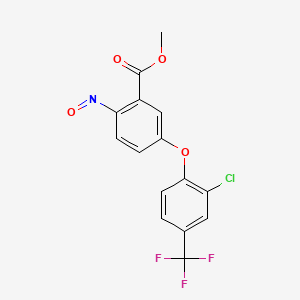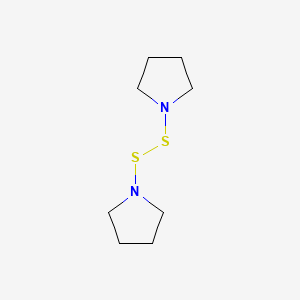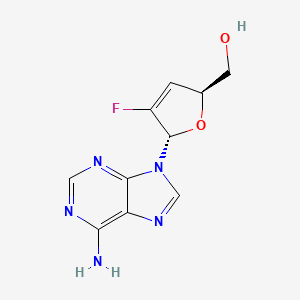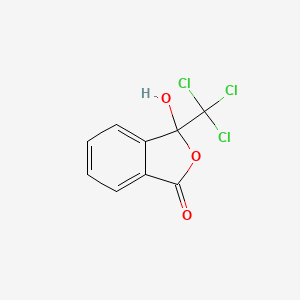
N-Octadecyl-L-aspartic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-Octadecyl-L-aspartic acid is a derivative of L-aspartic acid, where the amino group is substituted with an octadecyl group. This compound has a molecular formula of C22H43NO4 and a molecular weight of 385.58 g/mol
Métodos De Preparación
Synthetic Routes and Reaction Conditions
N-Octadecyl-L-aspartic acid can be synthesized through various methods. One common approach involves the reaction of L-aspartic acid with octadecylamine under specific conditions. The reaction typically requires a solvent such as dimethylformamide (DMF) and a coupling agent like dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond . The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process .
Análisis De Reacciones Químicas
Types of Reactions
N-Octadecyl-L-aspartic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The octadecyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Substitution reactions may involve reagents like halogens or other nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines .
Aplicaciones Científicas De Investigación
N-Octadecyl-L-aspartic acid has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of N-Octadecyl-L-aspartic acid involves its interaction with cell membranes and proteins. The octadecyl group allows the compound to integrate into lipid bilayers, affecting membrane fluidity and permeability. This interaction can influence various cellular processes, including signal transduction and membrane transport .
Comparación Con Compuestos Similares
Similar Compounds
N-Octadecylphosphonic acid: Similar in structure but contains a phosphonic acid group instead of an aspartic acid moiety.
N-Octadecylglycine: Contains a glycine backbone instead of aspartic acid.
Uniqueness
N-Octadecyl-L-aspartic acid is unique due to its specific combination of an octadecyl group with an aspartic acid backbone. This structure imparts distinct properties, such as enhanced membrane interaction and potential biological activity, making it valuable for various applications .
Propiedades
Número CAS |
70021-38-4 |
|---|---|
Fórmula molecular |
C22H43NO4 |
Peso molecular |
385.6 g/mol |
Nombre IUPAC |
(2S)-2-(octadecylamino)butanedioic acid |
InChI |
InChI=1S/C22H43NO4/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-23-20(22(26)27)19-21(24)25/h20,23H,2-19H2,1H3,(H,24,25)(H,26,27)/t20-/m0/s1 |
Clave InChI |
WAFABZJWXBXYNL-FQEVSTJZSA-N |
SMILES isomérico |
CCCCCCCCCCCCCCCCCCN[C@@H](CC(=O)O)C(=O)O |
SMILES canónico |
CCCCCCCCCCCCCCCCCCNC(CC(=O)O)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-Methyl-1,2-dihydrobenzo[j]aceanthrylene](/img/structure/B12804314.png)
